6-Oxo-1,6-dihydropyridazine-4-carboxylic acid

Descripción general

Descripción

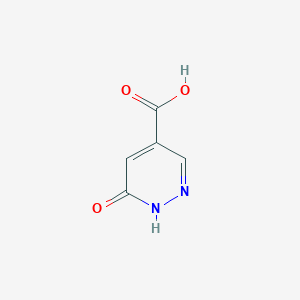

6-Oxo-1,6-dihydropyridazine-4-carboxylic acid is a heterocyclic compound with the molecular formula C5H4N2O3 It is characterized by a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2, and a carboxylic acid group at position 4

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine with diethyl oxalate can yield the desired pyridazine derivative. The reaction typically requires heating and may be conducted in the presence of a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

6-Oxo-1,6-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, leading to the formation of 6-hydroxy-1,6-dihydropyridazine-4-carboxylic acid

Actividad Biológica

6-Oxo-1,6-dihydropyridazine-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 154.13 g/mol. Its structure features a pyridazine ring with a keto group at the 6-position and a carboxylic acid group at the 4-position, which are critical for its biological activity.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. A study demonstrated that it inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines, including J774A.1 and THP-1 cells, through modulation of the NF-κB/MAPK signaling pathway. The compound showed an IC50 value of 0.22 μM for IL-6 inhibition, highlighting its potency in inflammatory conditions .

2. Antimicrobial Activity

Preliminary studies have suggested that this compound possesses antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, although comprehensive data are still needed to fully elucidate its spectrum of activity .

3. Antioxidant Activity

The antioxidant potential of this compound has also been evaluated in vitro. It demonstrated significant radical scavenging activity against DPPH radicals, indicating its potential role in mitigating oxidative stress-related diseases .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells. The compound's carbonyl and carboxylic groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity and disrupting various biochemical pathways involved in inflammation and oxidative stress .

Case Study: Anti-inflammatory Effects

In a recent study focusing on acute lung injury (ALI) and sepsis models, a derivative of 6-oxo-1,6-dihydropyridazine was synthesized and tested for anti-inflammatory properties. The compound effectively reduced inflammatory markers and provided protection against ALI in vivo . This highlights the therapeutic potential of this compound in treating severe inflammatory conditions.

Case Study: Antimicrobial Efficacy

Another study explored the antimicrobial effects of various derivatives of 6-oxo-1,6-dihydropyridazine against resistant bacterial strains. The results indicated promising activity that warrants further investigation into structure-activity relationships (SAR) for optimizing efficacy .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, we can examine their structures and biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid | Pyrimidine ring | Different core structure affects reactivity |

| 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | Pyridine ring | Variation in functional group positions |

| 5-Methylpyridazine-3-carboxylic acid | Pyridazine structure | Distinct biological profile |

The unique combination of functional groups in 6-oxo-1,6-dihydropyridazine distinguishes it from these compounds, particularly regarding its anti-inflammatory and antioxidant activities.

Aplicaciones Científicas De Investigación

Cannabinoid Receptor Modulation

Recent studies have investigated the synthesis of pyridazinone derivatives, including 6-oxo-1,6-dihydropyridazine-4-carboxylic acid, as potential ligands for cannabinoid receptors. Specifically, derivatives that exhibit high affinity for the CB2 receptor have been developed. For instance, one compound demonstrated a Ki value of 2.0 nM for CB2R, indicating strong binding affinity. This suggests that modifications to the carboxamide moiety can enhance selectivity and efficacy as CB2 receptor inverse agonists .

Table 1: Summary of CB2R Affinities of Pyridazinone Derivatives

| Compound ID | Structure | Ki (nM) | Selectivity (KiCB1/KiCB2) |

|---|---|---|---|

| 9 | - | 2.0 | >2000 |

| 2 | - | 240 | Moderate |

| 5 | - | 4.7 | High |

Antitubercular Activity

Another significant application of this compound is in the development of antitubercular agents. Research has shown that heating this compound with phosphorus oxychloride leads to the synthesis of new analogues that exhibit promising antitubercular activity. The structure-activity relationship (SAR) studies indicate that these compounds may possess novel mechanisms of action distinct from existing tuberculosis treatments .

Table 2: Antitubercular Activity of New Analogues Derived from this compound

| Compound ID | Mechanism of Action | Activity Level |

|---|---|---|

| 1 | DNA Damage Induction | Moderate |

| 2 | Cell Wall Disruption | High |

| 3 | Unknown | Low |

Synthesis and Stability

The synthesis of this compound has been explored through various methods, including hydrothermal reactions which yield stable crystals suitable for long-term storage. The preparation methods emphasize environmental friendliness by utilizing water as a solvent and achieving high yields above 80% .

Propiedades

IUPAC Name |

6-oxo-1H-pyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-1-3(5(9)10)2-6-7-4/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMIHCDKMNXTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NNC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10495120 | |

| Record name | 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867130-58-3 | |

| Record name | 1,6-Dihydro-6-oxo-4-pyridazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867130-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the synthesis and structure of copper(II) and cadmium(II) compounds with 6-oxo-1,6-dihydropyridazine-4-carboxylic acid?

A1: The study investigates the coordination chemistry of this compound, a pyridazine derivative, with copper(II) and cadmium(II) ions. [] This is significant because:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.